molecular formula C12H16N2O2 B184757 2-(diethoxymethyl)-1H-benzimidazole CAS No. 13109-82-5

2-(diethoxymethyl)-1H-benzimidazole

Cat. No. B184757
CAS RN: 13109-82-5
M. Wt: 220.27 g/mol
InChI Key: HJQKHEYWEHJTGQ-UHFFFAOYSA-N
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Description

“2-(diethoxymethyl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms. The “2-(diethoxymethyl)” part suggests that there is a diethoxymethyl group attached to the second carbon of the imidazole ring.


Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-1H-benzimidazole” would consist of a benzimidazole core with a diethoxymethyl group attached to the second carbon of the imidazole ring . The presence of the diethoxymethyl group could potentially influence the physical and chemical properties of the compound, such as its solubility and reactivity .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The diethoxymethyl group could potentially be cleaved under acidic or basic conditions, leading to the formation of ethanol and a carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(diethoxymethyl)-1H-benzimidazole” would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature, and they have a high melting point due to the presence of the aromatic ring . The diethoxymethyl group could potentially increase the solubility of the compound in organic solvents .

Scientific Research Applications

  • Synthesis and Reactivity : N-protection of benzimidazole by a diethoxymethyl group allows exclusive lithiation at the 2-position, facilitating reactions with electrophiles to yield 2-hydroxymethylbenzimidazoles. This method offers a practicable route for synthesizing 2-formylbenzimidazole and indirect synthesis of benzimidazole-2-alcohols (Ooi & Suschitzky, 1983).

  • Antibacterial and Anticancer Potential : Derivatives of benzimidazole have shown potential in treating microbial infections and inhibiting tumors. For instance, benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibit antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and cytotoxic effects against human liver cancer cell lines (Khalifa et al., 2018).

  • Antimicrobial Activity : 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have been synthesized and found to exhibit antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

  • Corrosion Inhibition : Benzimidazole derivatives, including 2-aminomethylbenzimidazole, have been studied for their inhibitory action against iron corrosion in hydrochloric acid solutions, demonstrating potential as corrosion inhibitors (Khaled, 2003).

  • Cancer Research : A structure-activity relationship study of the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) identified substitutions on the benzimidazole ring affecting potency against various cancer-related enzymes (Rewcastle et al., 2011).

  • DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription, suggesting potential use in cancer therapy (Alpan et al., 2007).

  • Antibacterial Properties and Helicobacter pylori Treatment : 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles show antibacterial properties selective for Helicobacter spp., indicating potential use in treating Helicobacter pylori infections (Kühler et al., 2002).

  • Chemotherapy of Alveolar Hydatid Disease : A benzimidazole prodrug showed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting its potential in treating alveolar hydatid disease (Walchshofer et al., 1990).

  • Antisecretory (H+,K+)-ATPase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of (H+,K+)-ATPase, an enzyme implicated in gastric acid secretion, highlighting their potential in treating conditions like acid reflux (Kohl et al., 1992).

  • Anti-HIV Activity : Certain benzimidazole derivatives have shown moderate in vitro anti-HIV activity, contributing to the development of non-nucleoside human immunodeficiency virus inhibitors (Badawey & Kappe, 1997).

Future Directions

The future directions for research on “2-(diethoxymethyl)-1H-benzimidazole” would likely depend on its potential applications. If it has biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

2-(diethoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQKHEYWEHJTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=CC=CC=C2N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406740
Record name 2-(diethoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethoxymethyl)-1H-benzimidazole

CAS RN

13109-82-5
Record name 2-(diethoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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